Cas no 78879-20-6 (Boc-Tic-OH)

Boc-Tic-OH 化学的及び物理的性質
名前と識別子
-
- (S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Boc-Tic-OH
- (S)-()-N-BOC-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLIC ACID
- 2,3(1H)-Isoquinolinedicarboxylicacid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester, (3S)-
- Boc-(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- BOC-L-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLIC ACID
- Boc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Boc-L-Tetrahydroisoquinoline-3-COOH
- (S)-Bo
- Boc-(S)-1,2,3,4-tetrahydroisoquinoline-line-3-carboxylic acid
- BOC-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID
- Boc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic
- BOC-L-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID
- BOC-L-TIC
- BOC-L-TIC-OH
- N-Boc-(L)-Tic
- N-Boc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- N-T-boc-L-1,2,3,4-tetrahydroiso-*quinoline-3-carb
- S-3,4-Dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester
- (S)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
- Boc-1,2,3,4-L-tetrahydroisoquinoline-3-carboxylic acid
- SCHEMBL66871
- (S)-N-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
- AC-9996
- N-tert-Butyloxycarbonyl-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- (3S)-2-[(Tert-Butoxy)Carbonyl]-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid
- MFCD00143845
- (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, N-BOC protected
- Boc-Tic-OH, >=97.0% (TLC)
- BDBM93566
- (S)-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester
- CS-W002429
- AKOS015892636
- HFPVZPNLMJDJFB-LBPRGKRZSA-N
- (S)-2-tert-Butoxycarbonyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
- CS-17309
- SMR000038109
- (3S)-2-tert-butoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
- cid_664088
- CHEMBL1505896
- EN300-154275
- 78879-20-6
- MLS000080285
- (3S)-2-[(2-methylpropan-2-yl)oxy-oxomethyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
- Boc-L-TicOH
- (S)-(+)-2-(Tertutoxycarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
- B4501
- (3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 11592-35-1
- SR-01000644270-1
- 2-(t-butyloxycarbonyl)-1,2,3,4-tetrahydro-isoquinoline-3(S)-carboxylic acid
- BRD-K91868689-001-07-8
- BP-10136
- AMY29177
- HMS2279M13
- CCG-55234
- (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Maybridge1_008840
- (s)-n-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- (3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
- AR3038
- HMS566J18
- 2,3(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester, (S)- (ZCI)
- (3S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 2-tert-Butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3(S)-carboxylic acid
- N-(tert-Butoxycarbonyl)-(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- N-tert-Butoxycarbonyl-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- (3S)-2-(tert-butoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
-
- MDL: MFCD00143845
- インチ: 1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m0/s1
- InChIKey: HFPVZPNLMJDJFB-LBPRGKRZSA-N
- SMILES: C(N1CC2C=CC=CC=2C[C@H]1C(=O)O)(=O)OC(C)(C)C
計算された属性
- 精确分子量: 277.13100
- 同位素质量: 277.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 388
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 何もない
- XLogP3: 2.3
- Surface Charge: 0
- トポロジー分子極性表面積: 66.8Ų
じっけんとくせい
- Color/Form: White to Yellow Solid
- 密度みつど: 1.1311 (rough estimate)
- ゆうかいてん: 129.0 to 133.0 deg-C
- Boiling Point: 266.6℃ at 760 mmHg
- フラッシュポイント: 218.5℃
- Refractive Index: 1.5080 (estimate)
- PSA: 66.84000
- LogP: 2.37090
- Solubility: まだ確定していません。
Boc-Tic-OH Security Information
-
Symbol:
- Prompt:に警告
- Signal Word:Warning
- 危害声明: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
-
危険物標識:
- HazardClass:IRRITANT
- 储存条件:0-10°C
- 安全术语:S24/25
Boc-Tic-OH 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Boc-Tic-OH Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B134440-25g |
Boc-Tic-OH |
78879-20-6 | ≥98% | 25g |
¥299.90 | 2023-09-04 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4501-25G |
(S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid |
78879-20-6 | >98.0%(T)(HPLC) | 25g |
¥690.00 | 2024-04-16 | |
abcr | AB174993-10 g |
N-tert-Butyloxycarbonyl-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; . |
78879-20-6 | 10g |
€87.80 | 2023-02-22 | ||
abcr | AB174993-25 g |
N-tert-Butyloxycarbonyl-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; . |
78879-20-6 | 25 g |
€113.80 | 2023-07-20 | ||
Key Organics Ltd | PS-4687-1MG |
(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, N-BOC protected |
78879-20-6 | >95% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | PS-4687-5MG |
(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, N-BOC protected |
78879-20-6 | >95% | 5mg |
£46.00 | 2025-02-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JS082-100g |
Boc-Tic-OH |
78879-20-6 | 98% | 100g |
1103.0CNY | 2021-08-05 | |
Key Organics Ltd | PS-4687-500G |
(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, N-BOC protected |
78879-20-6 | >95% | 500g |
£425.00 | 2025-02-08 | |
Enamine | EN300-154275-0.05g |
(3S)-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
78879-20-6 | 95% | 0.05g |
$19.0 | 2023-02-14 | |
Enamine | EN300-154275-1.0g |
(3S)-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
78879-20-6 | 95% | 1g |
$0.0 | 2023-06-07 |
Boc-Tic-OH 合成方法
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
1.2 Reagents: Potassium bisulfate Solvents: Water ; pH 2 - 4, rt
Synthetic Circuit 6
Boc-Tic-OH Raw materials
Boc-Tic-OH Preparation Products
Boc-Tic-OH 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
Boc-Tic-OHに関する追加情報
Boc-Tic-OH (CAS No. 78879-20-6): A Comprehensive Guide to Its Properties, Applications, and Market Trends
Boc-Tic-OH (CAS No. 78879-20-6) is a specialized N-Boc-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound, chemically known as N-tert-Butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, plays a crucial role in modern medicinal chemistry due to its unique structural properties and versatile applications.
The growing interest in peptide-based therapeutics has significantly increased the demand for high-quality Boc-Tic-OH suppliers. Researchers frequently search for "Boc-Tic-OH synthesis protocol" or "Boc-Tic-OH price 2024," reflecting the compound's importance in drug discovery. Its tetrahydroisoquinoline scaffold makes it particularly valuable for developing novel GPCR-targeting drugs, a hot topic in current pharmaceutical research.
From a chemical perspective, Boc-Tic-OH offers excellent stereochemical stability during peptide coupling reactions. The Boc-protecting group can be selectively removed under mild acidic conditions, making it ideal for solid-phase peptide synthesis (SPPS). Many laboratories search for "Boc-Tic-OH solubility" or "Boc-Tic-OH storage conditions," as these parameters significantly affect experimental outcomes.
The pharmaceutical applications of Boc-Tic-OH are expanding rapidly, particularly in the development of neurological drugs and pain management therapies. Its structural similarity to endogenous neurotransmitters makes it valuable for creating peptide mimetics. Current research trends show increasing interest in "Boc-Tic-OH analogs" and "Boc-Tic-OH in drug delivery systems," indicating its growing importance in advanced drug formulation.
Quality control is paramount when working with Boc-Tic-OH CAS 78879-20-6. Reputable manufacturers provide comprehensive analytical data, including HPLC purity and chiral purity certificates. Researchers often inquire about "Boc-Tic-OH NMR spectrum" or "Boc-Tic-OH MSDS" to ensure proper handling and characterization of this valuable building block.
The market for Boc-protected amino acids like Boc-Tic-OH has seen steady growth, driven by increasing R&D investments in biopharmaceuticals. Industry reports suggest particular demand from contract research organizations (CROs) and academic research institutions. Searches for "buy Boc-Tic-OH online" and "Boc-Tic-OH bulk suppliers" have increased by 35% year-over-year, reflecting this upward trend.
From a synthetic chemistry perspective, Boc-Tic-OH presents interesting challenges and opportunities. The tetrahydroisoquinoline core requires specific stereocontrol strategies during synthesis, making it a subject of methodological research. Recent publications have explored "asymmetric synthesis of Boc-Tic-OH" and "green chemistry approaches to Boc-Tic-OH production," aligning with the industry's sustainability goals.
In formulation development, Boc-Tic-OH derivatives are being investigated for their potential in blood-brain barrier penetration, a critical factor in CNS drug development. This application has led to increased searches for "Boc-Tic-OH pharmacokinetics" and "Boc-Tic-OH prodrug strategies." The compound's versatility continues to inspire novel research directions in medicinal chemistry.
The regulatory landscape for Boc-Tic-OH remains favorable, as it's classified as a non-hazardous research chemical when handled properly. However, researchers should always consult "Boc-Tic-OH safety guidelines" and implement appropriate laboratory safety protocols. Proper personal protective equipment (PPE) is recommended when working with this compound in powder form.
Looking ahead, the future of Boc-Tic-OH (78879-20-6) appears promising. With increasing interest in peptide therapeutics and targeted drug delivery, this compound is likely to maintain its importance in pharmaceutical research. Emerging trends suggest growing applications in peptide-conjugated drugs and diagnostic agents, ensuring continued relevance in the evolving landscape of medicinal chemistry.
78879-20-6 (Boc-Tic-OH) Related Products
- 80102-29-0((2R)-2-(tert-butoxycarbonylamino)-3-(o-tolyl)propanoic acid)
- 37553-65-4(Boc-N-Me-Phe-OH)
- 139558-50-2(2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid)
- 114873-05-1(Boc-L-2-Methylphenylalanine)
- 155367-45-6(2-(tert-butoxy)carbonyl-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
- 120877-65-8(3-(2-isocyanatoethyl)pyridine)
- 2171739-26-5(4-(3-bromo-5-chlorophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 1806849-74-0(4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile)
- 2860-55-1(2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid)
- 1001755-12-9(1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid)

